6-cyclopropyl-3-methyl-N-(pyridin-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Overview
Description
6-cyclopropyl-3-methyl-N-(pyridin-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure with a cyclopropyl group, a pyridine ring, and an oxazole ring fused together. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities.
Scientific Research Applications
6-cyclopropyl-3-methyl-N-(pyridin-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and as a catalyst in industrial processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-cyclopropyl-3-methyl-N-(pyridin-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves multiple steps. One common method starts with the esterification of nicotinic acid to yield an ester intermediate. This intermediate is then oxidized to form pyridine N-oxides, which undergo nucleophilic substitution with trimethylsilyl cyanide to generate a cyano intermediate. Finally, the cyano intermediate is reacted with sodium and ammonium chloride in ethanol solution to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
6-cyclopropyl-3-methyl-N-(pyridin-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperoxybenzoic acid (mCPBA), reducing agents such as sodium borohydride, and nucleophiles like trimethylsilyl cyanide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups, into the molecule.
Mechanism of Action
The mechanism of action of 6-cyclopropyl-3-methyl-N-(pyridin-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or interfere with DNA replication, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-cyclopropyl-3-{[1-(2,4-difluorophenyl)-7-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}benzamide: This compound shares a similar cyclopropyl group and pyridine ring but differs in its overall structure and biological activity.
3-cyclopropyl-6-(furan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid: Another structurally related compound with a furan ring instead of a pyridine ring.
Uniqueness
6-cyclopropyl-3-methyl-N-(pyridin-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development.
Properties
IUPAC Name |
6-cyclopropyl-3-methyl-N-pyridin-4-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c1-9-14-12(15(21)18-11-4-6-17-7-5-11)8-13(10-2-3-10)19-16(14)22-20-9/h4-8,10H,2-3H2,1H3,(H,17,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLHCHDJIMWFYHA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3CC3)C(=O)NC4=CC=NC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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